molecular formula C15H18N2O3 B8128867 4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester

4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester

Cat. No.: B8128867
M. Wt: 274.31 g/mol
InChI Key: FDPBZTIOAOYAAJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester is a synthetic organic compound that features a pyrazole ring substituted with a hydroxyl group and a benzoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxypyrazole with benzyl bromide to form the pyrazolylmethyl intermediate. This intermediate is then esterified with tert-butyl benzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-oxopyrazol-1-ylmethyl)-benzoic acid tert-butyl ester.

    Reduction: Formation of 4-(4-hydroxypyrazol-1-ylmethyl)-benzoic alcohol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group on the pyrazole ring can form hydrogen bonds with active sites, while the ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid methyl ester
  • 4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid ethyl ester
  • 4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid isopropyl ester

Uniqueness

4-(4-Hydroxypyrazol-1-ylmethyl)-benzoic acid tert-butyl ester is unique due to its specific ester moiety, which can influence its physical and chemical properties, such as solubility and reactivity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets and its stability under various conditions.

Properties

IUPAC Name

tert-butyl 4-[(4-hydroxypyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)12-6-4-11(5-7-12)9-17-10-13(18)8-16-17/h4-8,10,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPBZTIOAOYAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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